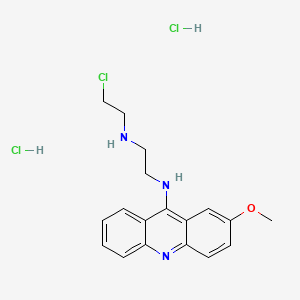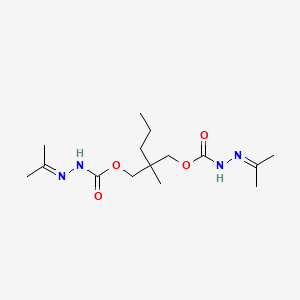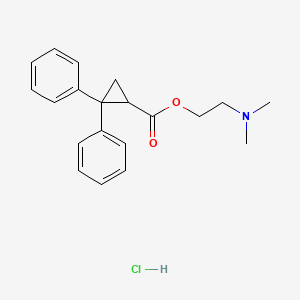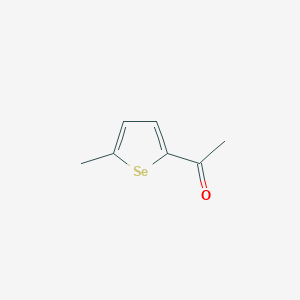
1,2-Ethanediamine, N-(2-chloroethyl)-N'-(2-methoxy-9-acridinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride is a synthetic organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The compound’s structure features an acridine moiety, which is a tricyclic aromatic system, linked to an ethylenediamine chain substituted with a chloroethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride typically involves multiple steps:
Formation of the Acridine Moiety: The acridine nucleus can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.
Substitution Reactions:
Attachment of the Ethylenediamine Chain: The ethylenediamine chain can be introduced via nucleophilic substitution reactions, where the acridine derivative reacts with 1,2-dichloroethane.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride involves:
DNA Intercalation: The acridine moiety can intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Alkylation: The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and strand breaks.
Molecular Targets: The compound targets DNA and associated enzymes, affecting cellular processes and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Amsacrine: An acridine derivative used as an anticancer agent, particularly in the treatment of leukemia.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroethyl group enhances its potential as an alkylating agent, while the methoxy group may influence its solubility and interaction with biological targets.
Propiedades
Número CAS |
38915-07-0 |
|---|---|
Fórmula molecular |
C18H22Cl3N3O |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N'-(2-methoxyacridin-9-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H20ClN3O.2ClH/c1-23-13-6-7-17-15(12-13)18(21-11-10-20-9-8-19)14-4-2-3-5-16(14)22-17;;/h2-7,12,20H,8-11H2,1H3,(H,21,22);2*1H |
Clave InChI |
CECCNQHSQWOYTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NCCNCCCl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)



![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)


![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
propanedioate](/img/structure/B14682914.png)

![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)
